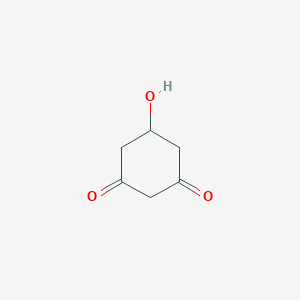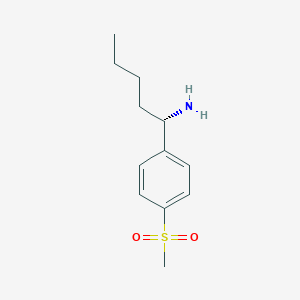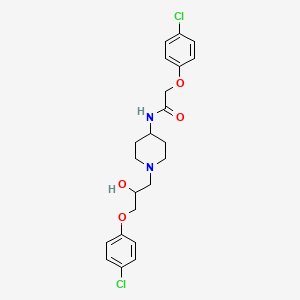![molecular formula C5H2BrNS2 B13051005 2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
2-Bromothieno[2,3-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromothieno[2,3-d]thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as organic electronics, optoelectronics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-d]thiazole typically involves the nucleophilic substitution of a bromo substituent by sodium thiocyanate, followed by the reduction of the resulting nitrothiocyanatothiophene. This process can be carried out under various conditions, including the use of iron and acetic acid for reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution and reduction reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromothieno[2,3-d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles such as sulfur, nitrogen, and oxygen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiocyanate, benzylthiol, and other nucleophiles in solvents like dimethyl sulfoxide at elevated temperatures (e.g., 60°C) are commonly used.
Reduction: Iron and acetic acid are typical reagents for reducing nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include various 2-substituted thienothiazoles depending on the nucleophile used.
Reduction: The primary product is the amino derivative of thienothiazole.
Wissenschaftliche Forschungsanwendungen
2-Bromothieno[2,3-d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronics and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-Bromothieno[2,3-d]thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Thienothiazole: A fused heterocyclic compound with similar structural features.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Uniqueness
2-Bromothieno[2,3-d]thiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination allows it to exhibit distinct chemical reactivity and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H2BrNS2 |
|---|---|
Molekulargewicht |
220.1 g/mol |
IUPAC-Name |
2-bromothieno[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H |
InChI-Schlüssel |
XQSGAPBWHMXXLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


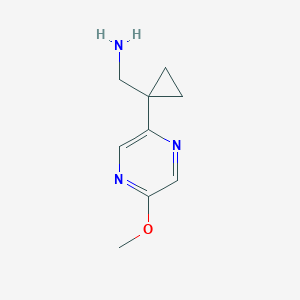
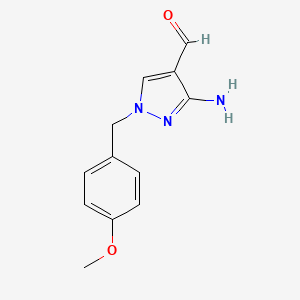
![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
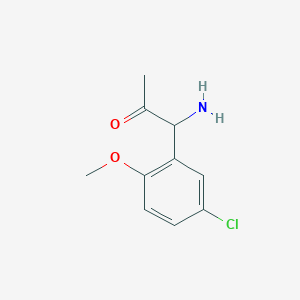

![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
